what is 4-Oxofenretinide-d4 and its primary use in research
what is 4-Oxofenretinide-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxofenretinide-d4 is the deuterated stable isotope-labeled form of 4-Oxofenretinide. 4-Oxofenretinide is an active metabolite of Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide; 4-HPR), a synthetic retinoid that has been extensively studied for its potent anti-cancer properties.[1][2] The primary application of 4-Oxofenretinide-d4 in a research setting is as an internal standard for the accurate quantification of 4-Oxofenretinide in biological matrices using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Its structural similarity and mass difference make it an ideal tool for correcting for variations in sample preparation and instrument response, ensuring high precision and accuracy in pharmacokinetic and metabolic studies.[3]
Core Compound Specifications
The fundamental properties of 4-Oxofenretinide-d4 are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₇D₄NO₃ | [3][5] |
| Molecular Weight | 409.56 g/mol | [5] |
| Unlabeled CAS Number | 865536-65-8 | [3][6] |
| Synonyms | 4-Oxo-4-HPR-d4, 3-Keto fenretinide-d4 | [6] |
Primary Research Application: Internal Standard in Quantitative Analysis
The most critical role of 4-Oxofenretinide-d4 is as an internal standard in quantitative bioanalysis. Due to its chemical identity with the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The known concentration of the added 4-Oxofenretinide-d4 allows for precise determination of the concentration of unlabeled 4-Oxofenretinide in the sample.
Mass Spectrometry Parameters for Quantitative Analysis
For quantitative analysis using LC-MS/MS, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity.[7] The following table outlines the key mass spectrometry parameters for 4-Oxofenretinide and the inferred parameters for 4-Oxofenretinide-d4.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| 4-Oxofenretinide | 406.3 | 297.2 | [7] |
| 4-Oxofenretinide-d4 | 410.3 | 301.2 | Inferred |
Note: The m/z values for 4-Oxofenretinide-d4 are inferred based on the addition of four deuterium (B1214612) atoms to the molecule.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of 4-Oxofenretinide in plasma samples using 4-Oxofenretinide-d4 as an internal standard. This protocol is a composite based on established methods for the analysis of fenretinide and its metabolites.[7][8]
I. Sample Preparation: Protein Precipitation
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Aliquoting : In a microcentrifuge tube, add 100 µL of plasma sample (calibrator, quality control, or unknown).
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Internal Standard Spiking : Add 10 µL of a known concentration of 4-Oxofenretinide-d4 solution (e.g., 100 ng/mL in methanol) to each tube. Vortex briefly.
-
Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortexing : Vortex each tube vigorously for 1 minute.
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Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time (e.g., 5-10 minutes) to ensure separation from other matrix components. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | As specified in the "Mass Spectrometry Parameters" table above. |
| Collision Gas | Argon |
| Source Temperature | Optimized for the specific instrument (e.g., 500°C) |
| IonSpray Voltage | Optimized for the specific instrument (e.g., 5500 V) |
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of 4-Oxofenretinide.
Biological Activity of 4-Oxofenretinide
While the deuterated form is primarily used as a standard, the biological activity of the parent compound, 4-Oxofenretinide, is of significant interest to researchers. It is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[1][2]
Signaling Pathway of 4-Oxofenretinide-Induced Apoptosis
4-Oxofenretinide triggers apoptosis through a signaling cascade that involves the generation of reactive oxygen species (ROS), an increase in ceramide levels, and the activation of key effector proteins.[1] This pathway appears to be independent of the traditional retinoic acid receptors (RARs).
Caption: Apoptosis signaling pathway induced by 4-Oxofenretinide.
This technical guide provides a comprehensive overview of 4-Oxofenretinide-d4, its primary application as an internal standard, and the biological context of its non-deuterated counterpart. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and cancer research.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 4-Oxofenretinide | C26H31NO3 | CID 11258242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
